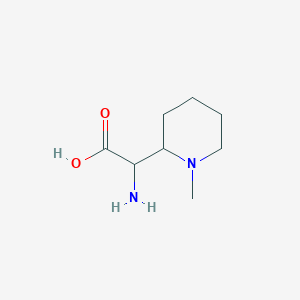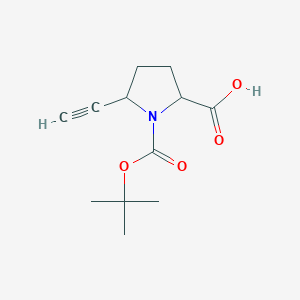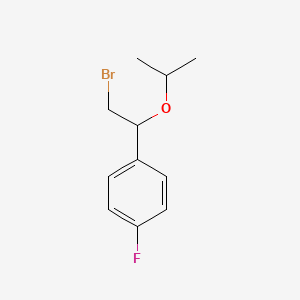
1-(2-Bromo-1-isopropoxyethyl)-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-isopropoxyethyl)-4-fluorobenzene is an organic compound that belongs to the class of haloethers. This compound is characterized by the presence of a bromine atom, an isopropoxy group, and a fluorine atom attached to a benzene ring. It is a versatile chemical used in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
The synthesis of 1-(2-Bromo-1-isopropoxyethyl)-4-fluorobenzene can be achieved through several methods. One common approach involves the chemoenzymatic intermolecular haloether synthesis. This method combines enzymatic hypohalite synthesis with spontaneous oxidation of alkenes and nucleophilic attack by various alcohols . The reaction conditions typically involve the use of vanadium chloroperoxidase as a catalyst in an aqueous reaction system. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
1-(2-Bromo-1-isopropoxyethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The isopropoxy group can be hydrolyzed to form the corresponding alcohol and bromide.
Common reagents used in these reactions include potassium carbonate, acetone, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-isopropoxyethyl)-4-fluorobenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1-isopropoxyethyl)-4-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the isopropoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparación Con Compuestos Similares
1-(2-Bromo-1-isopropoxyethyl)-4-fluorobenzene can be compared with similar compounds such as:
1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene: This compound has a methoxy group instead of a fluorine atom, which can alter its reactivity and applications.
2-Bromo-1-isopropoxy-4-isopropylbenzene:
Propiedades
Fórmula molecular |
C11H14BrFO |
|---|---|
Peso molecular |
261.13 g/mol |
Nombre IUPAC |
1-(2-bromo-1-propan-2-yloxyethyl)-4-fluorobenzene |
InChI |
InChI=1S/C11H14BrFO/c1-8(2)14-11(7-12)9-3-5-10(13)6-4-9/h3-6,8,11H,7H2,1-2H3 |
Clave InChI |
OKYWPCALFXDZNU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(CBr)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Benzo[b]thiophen-3-yl)butanal](/img/structure/B13549550.png)

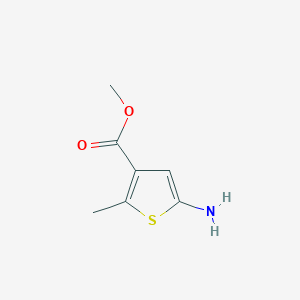
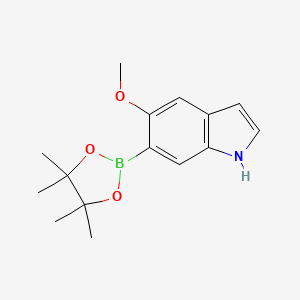

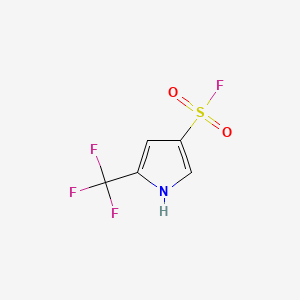
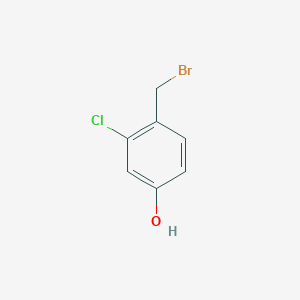
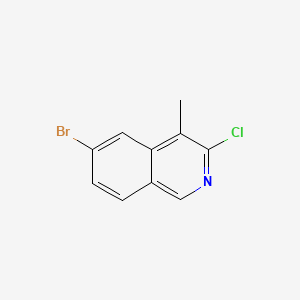
![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13549605.png)
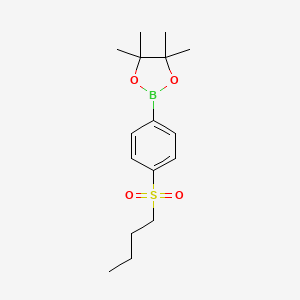
![4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13549613.png)
![2-{[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]oxy}acetic acid](/img/structure/B13549622.png)
